![molecular formula C9H10BrFO B1376340 4-Bromo-1-fluoro-2-isopropoxybenzene CAS No. 944278-95-9](/img/structure/B1376340.png)
4-Bromo-1-fluoro-2-isopropoxybenzene
Overview
Description
4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .Physical And Chemical Properties Analysis
4-Bromo-1-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Organic Synthesis Intermediates
4-Bromo-1-fluoro-2-isopropoxybenzene: is commonly used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for constructing aromatic compounds through various reactions such as Suzuki coupling and Heck reaction .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its incorporation into drug molecules can enhance binding affinity to biological targets due to the presence of bromine and fluorine atoms, which are often used in medicinal chemistry for their unique properties .
Material Science
The compound’s ability to undergo further functionalization makes it valuable in material science, particularly in the development of novel polymers and coatings. The isopropoxy group can be manipulated to alter the solubility and reactivity of materials for specific applications .
Analytical Chemistry
As a standard in analytical chemistry, 4-Bromo-1-fluoro-2-isopropoxybenzene can be used to calibrate instruments like Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accurate measurement of similar compounds in complex mixtures .
Agrochemical Synthesis
This compound may also find applications in the synthesis of agrochemicals. The introduction of halogen atoms into agrochemical frameworks can result in enhanced activity against pests and improved stability of the active ingredients .
Fluorinated Compound Research
The fluorine atom present in the compound is of particular interest in the research of fluorinated compounds, which are known for their high stability and resistance to degradation. This makes them suitable for applications in harsh chemical environments .
Catalyst Development
In the field of catalysis, 4-Bromo-1-fluoro-2-isopropoxybenzene can be used to develop new catalysts or modify existing ones. The bromine atom can act as an anchoring point for catalysts on solid supports .
Environmental Studies
Lastly, the study of halogenated compounds like 4-Bromo-1-fluoro-2-isopropoxybenzene contributes to understanding the environmental impact of such chemicals. Research in this area can lead to the development of safer and more eco-friendly alternatives .
Safety and Hazards
4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Relevant Papers Relevant papers related to 4-Bromo-1-fluoro-2-isopropoxybenzene can be found at Sigma-Aldrich .
properties
IUPAC Name |
4-bromo-1-fluoro-2-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWMTCPHQYYNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-isopropoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.